Hydrogen-Bond Donor Capacity: 7-Hydroxy-4-azaindole vs. Unsubstituted 4-Azaindole Core
The hydroxyl substituent at the 7-position provides a hydrogen-bond donor (HBD) count of 1, compared with HBD = 0 for the parent 1H-pyrrolo[3,2-b]pyridine core . This additional HBD capacity, combined with an increased hydrogen-bond acceptor count (HBA = 2 vs. HBA = 1 for the parent core), enables bidentate or reinforced H-bond interactions with target proteins that are structurally impossible with the unsubstituted scaffold. This differential directly impacts fragment screening hit rates: 7-azaindole fragments with substituents capable of additional H-bonding have yielded measurable biochemical IC₅₀ values in PDK1 kinase assays (IC₅₀ = 1.1 μM for representative fragment 16), while the parent core itself lacks sufficient binding affinity for detection in most biochemical assays .
| Evidence Dimension | Hydrogen-bond donor count (HBD) / Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | HBD = 1, HBA = 2 (7-OH substituent present) |
| Comparator Or Baseline | HBD = 0, HBA = 1 (parent 1H-pyrrolo[3,2-b]pyridine core, no 7-OH substituent) |
| Quantified Difference | ΔHBD = +1; ΔHBA = +1; represents a functionally distinct H-bond pharmacophore |
| Conditions | Computed physicochemical descriptors; SMILES: OC1=CC=NC=2C=CNC12 (target) vs. C1=CC=C2NC=CC2=N1 (parent core) |
Why This Matters
Procurement of the 7-hydroxy derivative is essential when the research objective requires hydrogen-bond donor capacity at the pyridine ring periphery — a property absent in the parent core and in most simple 4-azaindole analogs lacking a 7-OH group; this directly governs fragment growing and linker attachment strategies.
- [1] Proteopedia. Discovery of Novel 7-Azaindoles as PDK1 Inhibitors. Fragment 16: IC₅₀ = 1.1 μM in biochemical PDK1 assay. View Source
